8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 919020-40-9
Cat. No.: VC4228582
Molecular Formula: C17H21N5O4
Molecular Weight: 359.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919020-40-9 |
|---|---|
| Molecular Formula | C17H21N5O4 |
| Molecular Weight | 359.386 |
| IUPAC Name | 8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
| Standard InChI | InChI=1S/C17H21N5O4/c1-20(2)16-18-14-13(15(24)19-17(25)21(14)3)22(16)9-11(23)10-26-12-7-5-4-6-8-12/h4-8,11,23H,9-10H2,1-3H3,(H,19,24,25) |
| Standard InChI Key | ODRONDBBJGNNMP-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC(COC3=CC=CC=C3)O |
Introduction
Given the lack of direct information on 8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, this article will focus on the general characteristics of purine derivatives and their potential applications, drawing parallels with related compounds.
General Characteristics of Purine Derivatives
Purine derivatives are essential components of nucleic acids and play critical roles in cellular metabolism and signaling. They are often modified with various functional groups to enhance their biological activity. The presence of hydroxy, phenoxy, and amino groups in these compounds suggests potential reactivity and biological activity, making them interesting subjects for chemical and pharmacological research.
Structural Features
-
Purine Base: The core structure of these compounds is a purine ring, which is modified with different functional groups.
-
Functional Groups: Hydroxy, phenoxy, and amino groups are common modifications that can influence the compound's reactivity and biological activity.
Synthesis
The synthesis of purine derivatives typically involves multi-step organic reactions. Common reagents include alkyl halides for alkylation steps and phenolic compounds for ether formation. Advanced techniques like microwave-assisted synthesis or solid-phase synthesis can enhance yields and reduce reaction times.
Potential Applications
Purine derivatives have been explored for various therapeutic applications, including antiviral and anti-inflammatory contexts. Their mechanism of action often involves modulation of enzymatic pathways related to viral replication or inflammatory responses.
Antiviral Applications
Some purine derivatives have shown potential as antiviral agents, particularly in targeting viral replication mechanisms. For instance, compounds with allosteric effector properties against the Hepatitis B virus core protein have been discussed in patent literature.
Anti-Inflammatory Applications
The anti-inflammatory potential of purine derivatives is also an area of interest. These compounds may interact with biological targets involved in inflammatory pathways, although specific mechanisms require further research.
Comparison with Similar Compounds
While specific data on 8-(dimethylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is limited, related compounds like 8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione offer insights into the structural diversity and potential applications of purine derivatives .
Structural Variations
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-{[2-(dimethylamino)ethyl]amino}-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione | Contains dimethylaminoethyl group | Different amino substitution |
| 8-(allylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione | Allylamino instead of hydrazinyl | Varying side chain properties |
| 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine | Lacks hydrazinyl functionality | Simpler structure |
These comparisons highlight how variations in substituents can influence chemical behavior and biological activity, making each compound distinct in its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume